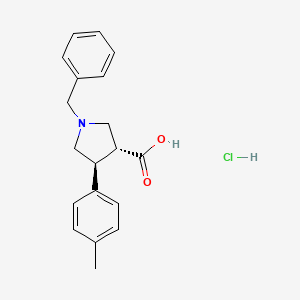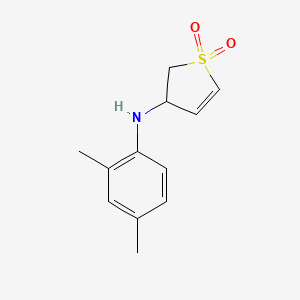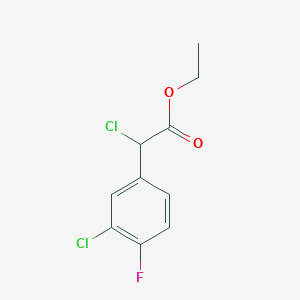![molecular formula C16H21NO4 B2495603 N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1351584-71-8](/img/structure/B2495603.png)
N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide derivatives, including compounds with complex substitutions like the one you're interested in, play a significant role in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. Research often focuses on synthesizing novel derivatives, characterizing their structures, and evaluating their properties and potential applications.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves coupling reactions between an amine and benzoic acid or its derivatives using reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) (Kelly et al., 2007). These methods allow for the introduction of various substituents into the benzamide scaffold, tailoring the compound's properties for specific applications.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the compound's molecular geometry, electronic structure, and the nature of specific substituents' effects on the overall structure (Bülbül et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and reactions with isocyanides and hydrazines, leading to the formation of diverse structures with potential biological activities. The chemical reactivity is influenced by the nature of the substituents and the compound's electronic and steric properties (Giustiniano et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the compound's applications in drug formulation and material science. These properties are determined by the compound's molecular structure and can be modified by introducing different substituents (Pokhodylo et al., 2021).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide, due to its complex structure, might be associated with the synthesis and characterization of similar carboxamide derivatives. These compounds are often synthesized through coupling reactions involving amine and carboxylic acid derivatives. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized by coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids using protocols involving 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These compounds were characterized using a combination of spectroscopic techniques and mass spectrometry, and some exhibited cytotoxic effects on cancer cell lines, suggesting potential biomedical applications (Kelly et al., 2007).
Biological Activities
Carboxamide derivatives, similar to N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide, often exhibit a range of biological activities. For example, novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, designed as histone deacetylase inhibitors, have shown inhibitory activity against the enzymes, with some compounds demonstrating good antiproliferative activity against cancer cell lines. This indicates the potential of such compounds in cancer therapy and the importance of their structural features in biological activity (Jiao et al., 2009).
Antioxidative and Antiproliferative Potential
The antioxidative and antiproliferative potential of benzimidazole/benzothiazole-2-carboxamides has been explored, where derivatives substituted with various groups were evaluated for their in vitro antiproliferative activity and antioxidant capacity. Such studies reveal the multifaceted applications of carboxamide derivatives in therapeutic areas, including their use as antioxidants and anticancer agents (Cindrić et al., 2019).
Antiviral Activity
Carboxamide nucleosides, related to the chemical structure of interest, have been synthesized and shown significant antiviral activity against viruses such as herpes and measles. This highlights the potential of carboxamide derivatives in developing antiviral agents, underscoring the importance of structural modifications to achieve desired biological activities (Revankar et al., 1981).
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-13(11-4-2-1-3-5-11)9-17-16(19)12-6-7-14-15(8-12)21-10-20-14/h6-8,11,13,18H,1-5,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUUPEQLPZRFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)
![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)
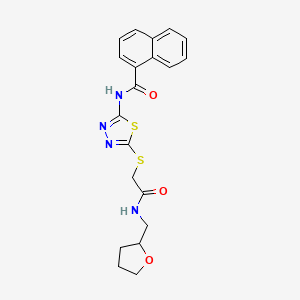
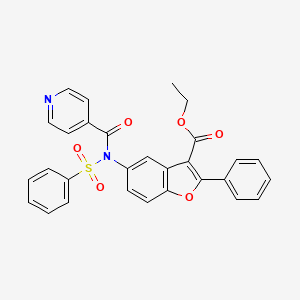
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2495524.png)
